Evidence Item 1: Hydrolytic Stability — Alkaline Hydrolysis Rate Is Reduced for Branched Isopropyl Esters vs. Linear Ethyl and Methyl Esters
The alkaline hydrolysis rate of esters is governed by both polar and steric effects. Extensive kinetic data on simple alkyl acetates demonstrates that the isopropyl ester hydrolyzes approximately 2- to 5-fold more slowly than the corresponding ethyl ester under identical alkaline conditions, due to the greater steric hindrance imposed by the branched isopropyl group on nucleophilic attack at the carbonyl carbon [1]. This established structure-reactivity relationship is directly transferable to the 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate series, where the target isopropyl ester is predicted to exhibit superior resistance to premature esterolysis in biological media compared to its ethyl (CAS 35978-33-7) and methyl (CAS 350997-12-5) counterparts, a critical advantage in cellular assays and in vivo studies where ester prodrug stability dictates pharmacokinetic performance.
| Evidence Dimension | Relative rate of alkaline ester hydrolysis (k_rel) |
|---|---|
| Target Compound Data | Isopropyl ester: k_rel ≈ 0.2–0.5 (relative to ethyl ester = 1.0, based on analogous acetate series). No direct measurement available for the target compound. |
| Comparator Or Baseline | Ethyl ester analog (CAS 35978-33-7): k_rel = 1.0 (reference). Methyl ester analog (CAS 350997-12-5): k_rel ≈ 2–3 (faster than ethyl). |
| Quantified Difference | Isopropyl ester hydrolyzes approximately 2–5× slower than the ethyl ester under analogous alkaline conditions. |
| Conditions | Alkaline hydrolysis in 70% aqueous acetone at 25°C, derived from literature data on alkyl acetate series (Taft, 1952). |
Why This Matters
Enhanced hydrolytic stability of the isopropyl ester translates directly to a longer half-life in aqueous biological assay buffers and potentially improved metabolic stability, reducing confounding ester cleavage artifacts in cell-based target engagement studies.
- [1] Taft, R. W. (1952). The separation of polar, steric, and resonance effects in reactivity. In M. S. Newman (Ed.), Steric Effects in Organic Chemistry (pp. 556–675). John Wiley & Sons. View Source
